2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine
Description
2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine (CAS 117136-35-3) is a chemically modified nucleoside derivative critical for oligonucleotide synthesis. Its structure features two protective groups: a tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position and a trityl (triphenylmethyl) group at the 5'-hydroxyl position. These groups stabilize the molecule during synthetic processes by preventing unwanted side reactions, such as nucleophilic attacks or premature polymerization.
Properties
Molecular Formula |
C34H40N2O6Si |
|---|---|
Molecular Weight |
600.8 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C34H40N2O6Si/c1-33(2,3)43(4,5)42-30-29(38)27(41-31(30)36-22-21-28(37)35-32(36)39)23-40-34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-22,27,29-31,38H,23H2,1-5H3,(H,35,37,39)/t27-,29-,30-,31-/m1/s1 |
InChI Key |
XOHRAGVYVNTJQV-PMFUCWTESA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine typically involves the protection of the hydroxyl groups on uridine. The process begins with the selective protection of the 5’-hydroxyl group using a trityl chloride reagent under basic conditions. This is followed by the protection of the 2’-hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions ensures high yield and purity. The process involves solid-phase synthesis techniques, where the nucleoside is anchored to a solid support, allowing for efficient coupling and deprotection steps .
Chemical Reactions Analysis
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the TBDMS and trityl groups under acidic or basic conditions.
Coupling Reactions: Formation of phosphodiester bonds during RNA synthesis.
Common Reagents and Conditions
Deprotection: Acidic conditions using trifluoroacetic acid for trityl group removal and fluoride ions for TBDMS group removal.
Coupling: Phosphoramidite chemistry using activators like 5-benzylmercapto-1H-tetrazole.
Major Products Formed
The major products formed from these reactions are the deprotected uridine and the oligoribonucleotide chains during RNA synthesis .
Scientific Research Applications
2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine is widely used in scientific research, particularly in the synthesis of RNA oligonucleotides. Its applications include:
Chemistry: Used in the synthesis of modified RNA for structural and functional studies.
Biology: Essential for the production of small interfering RNAs (siRNAs) and ribozymes.
Medicine: Utilized in the development of RNA-based therapeutics and diagnostic tools.
Industry: Employed in the large-scale synthesis of RNA for research and commercial purposes.
Mechanism of Action
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-5’-O-trityluridine involves the protection of the hydroxyl groups on uridine, preventing unwanted side reactions during RNA synthesis. The TBDMS and trityl groups are selectively removed under specific conditions, allowing for the formation of phosphodiester bonds and the synthesis of RNA chains .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Stability of Protecting Groups
Biological Activity
2'-O-(tert-Butyldimethylsilyl)-5'-O-trityluridine (TBS-uridine) is a modified nucleoside that plays a significant role in various biological processes, particularly in the context of RNA synthesis and modification. The introduction of silyl and trityl groups enhances its stability and solubility, making it a valuable compound in biochemical research and therapeutic applications.
TBS-uridine is characterized by the presence of a tert-butyldimethylsilyl (TBS) group at the 2' position and a trityl group at the 5' position. These modifications protect the nucleoside from degradation and facilitate its use in synthetic pathways.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N2O4S |
| Molecular Weight | 389.50 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | High in aqueous solutions |
Biological Activity
1. RNA Synthesis and Modification
TBS-uridine has been shown to be an effective substrate for RNA polymerases, allowing for the incorporation of modified nucleotides into RNA chains. This property is particularly useful in synthesizing RNA with specific modifications that can enhance stability or alter biological activity.
2. Antiviral Activity
Research indicates that modified nucleosides like TBS-uridine exhibit antiviral properties. For instance, studies have demonstrated that certain uridine analogs can inhibit viral replication by interfering with the viral RNA synthesis process. This suggests potential applications in developing antiviral therapies.
3. Enzymatic Interactions
TBS-uridine interacts with various enzymes involved in nucleic acid metabolism. Its structural modifications can influence enzyme specificity and activity, making it an important tool for studying enzyme mechanisms and developing inhibitors.
Case Studies
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of TBS-uridine, researchers found that it inhibited the replication of specific RNA viruses in vitro. The mechanism was attributed to its ability to be incorporated into viral RNA, leading to defective viral genomes.
Case Study 2: RNA Polymerase Activity
A detailed investigation into TBS-uridine's role as a substrate for RNA polymerases revealed that its incorporation resulted in increased stability of the resulting RNA molecules. This stability was linked to enhanced resistance to ribonuclease degradation, which is crucial for therapeutic applications.
Research Findings
Recent studies have highlighted several key findings regarding TBS-uridine:
- Inhibition of Viral Replication: TBS-uridine exhibited significant inhibition against various RNA viruses, with IC50 values indicating potent activity.
- Enhanced Stability: Modified RNAs containing TBS-uridine demonstrated improved resistance to enzymatic degradation compared to unmodified counterparts.
- Potential as a Therapeutic Agent: The compound's ability to modulate enzymatic activity positions it as a candidate for therapeutic development targeting viral infections and other diseases involving RNA metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
